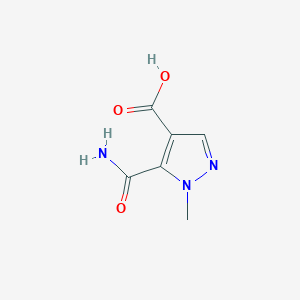
N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the cyanophenyl group (a phenyl ring with a cyano group) and the carboxamide group (derived from carboxylic acids) suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached functional groups. The cyanophenyl group would contribute to the aromaticity of the molecule, while the carboxamide group could participate in hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and its charge distribution would influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Synthesis and Characterization The compound N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide falls within a class of compounds that have been synthesized and characterized for their potential in various scientific applications. Research has focused on synthesizing new derivatives of pyrazole and pyrazolo[1,5-a]pyrimidine to explore their properties and applications. These compounds are typically synthesized through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol. The structural elucidation of these compounds relies on comprehensive spectral and elemental analysis techniques, including IR, MS, 1H-NMR, and 13C-NMR. The drive to understand their structure-activity relationships motivates these studies, laying the groundwork for potential therapeutic and industrial applications (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).
Cytotoxicity and Anticancer Potential A significant area of research for such compounds involves evaluating their cytotoxic effects against various cancer cell lines. By synthesizing derivatives like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further modifying them into pyrazolo[1,5-a]pyrimidine derivatives, researchers have been able to screen these compounds for in vitro cytotoxic activity against models like the Ehrlich Ascites Carcinoma (EAC) cells. The pursuit of understanding these compounds' interactions with cancer cells is driven by the need for novel anticancer agents that offer specificity and reduced side effects. Such studies often involve exploring the structure-activity relationships to optimize the anticancer efficacy of these compounds, providing valuable insights into their potential therapeutic applications (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).
Antibacterial Activity Beyond their potential in cancer therapy, derivatives of this compound have also been explored for their antibacterial properties. Research on N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, for example, has demonstrated promising antibacterial activity against strains such as methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The identification of compounds with effective MIC values against these bacteria highlights the potential for developing new antibacterial agents that could contribute to combating antibiotic resistance, a growing concern in public health (Pitucha et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound like this could be vast. It could be studied for potential medicinal applications, given the prevalence of pyrazole derivatives in medicinal chemistry. Additionally, its chemical reactivity could be explored further to develop new synthetic methods or materials .
properties
IUPAC Name |
N-[2-(4-cyanoanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-20-9-12(15(19-20)23-2)14(22)17-8-13(21)18-11-5-3-10(7-16)4-6-11/h3-6,9H,8H2,1-2H3,(H,17,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLHBINTMPEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2775483.png)
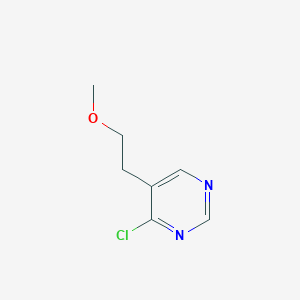


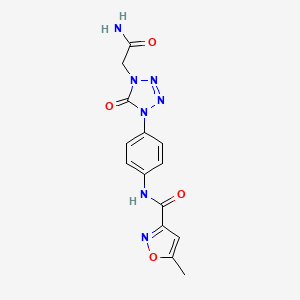
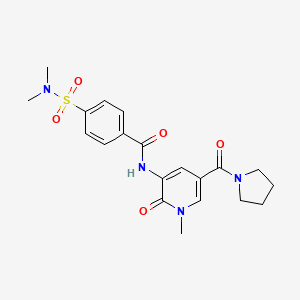
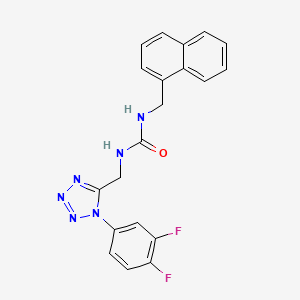
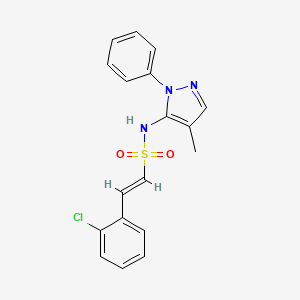
![Methyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775496.png)
![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)
![6-Tert-butyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2775500.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)
